molecular formula C22H42O6 B12659790 Sorbitan, monoisohexadecanoate CAS No. 97635-38-6

Sorbitan, monoisohexadecanoate

Cat. No.: B12659790
CAS No.: 97635-38-6
M. Wt: 402.6 g/mol
InChI Key: IFBVBIINWZIPMK-RERQMSIWSA-N
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Description

Sorbitan, monoisohexadecanoate is a non-ionic surfactant and emulsifier derived from sorbitol and isohexadecanoic acid. It is commonly used in various industries, including cosmetics, pharmaceuticals, and food production, due to its excellent emulsifying, dispersing, and stabilizing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sorbitan, monoisohexadecanoate is synthesized through the esterification of sorbitol with isohexadecanoic acid. The reaction typically involves heating sorbitol and isohexadecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under vacuum conditions to remove water and drive the reaction to completion . The reaction temperature is usually maintained between 150°C and 200°C, and the reaction time can vary from several hours to a full day, depending on the specific conditions and desired yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher production efficiency. The use of high-purity reactants and optimized reaction conditions helps to minimize impurities and improve the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Sorbitan, monoisohexadecanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.

    Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base catalyst.

Major Products Formed

Mechanism of Action

Sorbitan, monoisohexadecanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The hydrophilic-lipophilic balance (HLB) of the compound determines its effectiveness in various applications. In biological systems, it can interact with cell membranes and proteins, stabilizing them and preventing denaturation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sorbitan, monoisohexadecanoate is unique due to its specific fatty acid chain, which imparts distinct properties compared to other sorbitan esters. Its isohexadecanoic acid moiety provides a different hydrophilic-lipophilic balance, making it suitable for specific applications where other sorbitan esters may not be as effective .

Properties

CAS No.

97635-38-6

Molecular Formula

C22H42O6

Molecular Weight

402.6 g/mol

IUPAC Name

[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] 14-methylpentadecanoate

InChI

InChI=1S/C22H42O6/c1-17(2)13-11-9-7-5-3-4-6-8-10-12-14-20(25)28-19(15-23)22-21(26)18(24)16-27-22/h17-19,21-24,26H,3-16H2,1-2H3/t18-,19+,21+,22?/m0/s1

InChI Key

IFBVBIINWZIPMK-RERQMSIWSA-N

Isomeric SMILES

CC(C)CCCCCCCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O

Canonical SMILES

CC(C)CCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O

Origin of Product

United States

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